2,3-Dimethoxy-5-methylpyridine
Overview
Description
2,3-Dimethoxy-5-methylpyridine: is a heterocyclic aromatic compound with the molecular formula C8H11NO2 It is a derivative of pyridine, where the 2nd and 3rd positions on the pyridine ring are substituted with methoxy groups (-OCH3), and the 5th position is substituted with a methyl group (-CH3)
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and proteins, influencing their function .
Mode of Action
It’s worth noting that similar compounds have been involved in suzuki–miyaura (sm) coupling reactions, which involve the formation of carbon-carbon bonds . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
Similar compounds have been known to participate in various biochemical reactions, including the suzuki–miyaura coupling reaction .
Result of Action
coli, B mycoides, and C. albicans .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxy-5-methylpyridine can be achieved through several methods. One common approach involves the reaction of 2,3-dimethoxypyridine with methylating agents under specific conditions. For example, the reaction of 2,3-dimethoxypyridine with methyl iodide in the presence of a base such as potassium carbonate can yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For instance, the α-methylation of substituted pyridines using a continuous flow setup with Raney nickel as a catalyst and a low boiling point alcohol like 1-propanol at high temperature can efficiently produce this compound .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethoxy-5-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the positions ortho and para to the nitrogen atom in the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can facilitate substitution reactions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
2,3-Dimethoxy-5-methylpyridine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving pyridine derivatives.
Industry: It is used in the production of agrochemicals, polymers, and other fine chemicals.
Comparison with Similar Compounds
2,3-Dimethoxypyridine: Lacks the methyl group at the 5th position.
2,5-Dimethoxypyridine: Has methoxy groups at the 2nd and 5th positions.
3,5-Dimethoxypyridine: Has methoxy groups at the 3rd and 5th positions.
Uniqueness: 2,3-Dimethoxy-5-methylpyridine is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity compared to other dimethoxypyridine derivatives .
Properties
IUPAC Name |
2,3-dimethoxy-5-methylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6-4-7(10-2)8(11-3)9-5-6/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBCRGKATAXSOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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